molecular formula C6H10ClN3O2S B3046297 3-Hydrazinylbenzenesulfonamide hydrochloride CAS No. 1220039-75-7

3-Hydrazinylbenzenesulfonamide hydrochloride

Cat. No.: B3046297
CAS No.: 1220039-75-7
M. Wt: 223.68
InChI Key: LMBJEXGDBXGUFM-UHFFFAOYSA-N
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Description

3-Hydrazinylbenzenesulfonamide hydrochloride is a chemical compound with the molecular formula C6H10ClN3O2S. It is a white solid that is commonly used in various chemical and pharmaceutical applications. The compound is known for its reactivity due to the presence of both hydrazine and sulfonamide functional groups, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinylbenzenesulfonamide hydrochloride typically involves the reaction of 3-nitrobenzenesulfonamide with hydrazine hydrate. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:

3-Nitrobenzenesulfonamide+Hydrazine Hydrate3-Hydrazinylbenzenesulfonamide+Water\text{3-Nitrobenzenesulfonamide} + \text{Hydrazine Hydrate} \rightarrow \text{3-Hydrazinylbenzenesulfonamide} + \text{Water} 3-Nitrobenzenesulfonamide+Hydrazine Hydrate→3-Hydrazinylbenzenesulfonamide+Water

The resulting 3-Hydrazinylbenzenesulfonamide is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinylbenzenesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted hydrazinylbenzenesulfonamide derivatives.

Scientific Research Applications

3-Hydrazinylbenzenesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydrazinylbenzenesulfonamide hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

  • 4-Hydrazinylbenzenesulfonamide hydrochloride
  • 2-Hydrazinylbenzenesulfonamide hydrochloride

Comparison: 3-Hydrazinylbenzenesulfonamide hydrochloride is unique due to the position of the hydrazine group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

3-hydrazinylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S.ClH/c7-9-5-2-1-3-6(4-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBJEXGDBXGUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696036
Record name 3-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220039-75-7, 131774-72-6
Record name 3-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydrazinylbenzene-1-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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